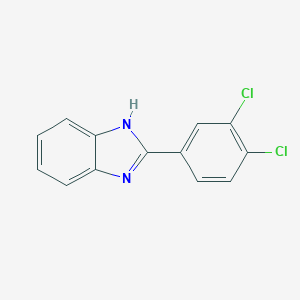

2-(3,4-dichlorophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRQRSXRKCUENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217726 | |

| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67370-32-5 | |

| Record name | 2-(3,4-Dichlorophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67370-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067370325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3,4-dichlorophenyl)-1H-benzimidazole

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis, optimization, and characterization of a key derivative, 2-(3,4-dichlorophenyl)-1H-benzimidazole. We will explore the primary synthetic routes, delving into the mechanistic underpinnings of the condensation reactions between o-phenylenediamine and 3,4-dichlorophenyl precursors. Detailed, field-proven experimental protocols are presented, alongside a discussion on the causality behind procedural choices to guide reaction optimization. Finally, this document establishes a robust framework for the structural and purity verification of the target compound using modern analytical techniques, ensuring the generation of high-quality material suitable for research and drug development applications.

Introduction to the Benzimidazole Core

The fusion of benzene and imidazole rings gives rise to the bicyclic heteroaromatic system known as benzimidazole.[3] This entity is not merely a chemical curiosity; it is a versatile pharmacophore that forms the structural basis for numerous therapeutic agents, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihypertensives (candesartan).[3][4] Its bioisosteric relationship with purine enables it to interact with a wide array of biological targets, making it a focal point of drug discovery efforts.[5]

The synthesis of 2-substituted benzimidazoles is a mature yet continuously evolving field. The most prevalent and robust strategies involve the condensation of o-phenylenediamines with either carboxylic acids or aldehydes.[6][7][8] The specific synthesis of 2-(3,4-dichlorophenyl)-1H-benzimidazole is of particular interest, as the dichlorophenyl moiety can significantly modulate the compound's electronic properties and biological activity, making it a valuable building block for screening libraries.

Core Synthetic Strategies and Mechanisms

The formation of the benzimidazole ring from o-phenylenediamine and a C1 electrophile is fundamentally a double condensation-cyclization process. The two primary and most reliable pathways to 2-(3,4-dichlorophenyl)-1H-benzimidazole are detailed below.

Pathway A: Oxidative Condensation with 3,4-Dichlorobenzaldehyde

This is arguably the most direct and widely adopted method for synthesizing 2-arylbenzimidazoles.[8] The reaction proceeds via the condensation of o-phenylenediamine with an aromatic aldehyde, in this case, 3,4-dichlorobenzaldehyde.

Mechanism: The reaction is a multi-step process.

-

Schiff Base Formation: One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second, pendant amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydrobenzimidazole (also known as a benzimidazoline) ring.

-

Aromatization (Oxidation): The final and critical step is the oxidation of the benzimidazoline intermediate to the thermodynamically stable aromatic benzimidazole. This step often requires an external oxidizing agent or a catalyst that facilitates aerobic oxidation.[9][10]

Caption: Reaction mechanism for the synthesis via aldehyde condensation.

Pathway B: Phillips-Ladenburg Condensation with 3,4-Dichlorobenzoic Acid

An alternative, classic approach is the Phillips-Ladenburg condensation, which utilizes a carboxylic acid instead of an aldehyde.[11][12] This method is particularly effective but often requires more forcing conditions, such as high temperatures and strong acid catalysis.

Mechanism:

-

N-Acylation: The reaction initiates with the acylation of one amino group of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. This step is typically acid-catalyzed.

-

Cyclodehydration: Under heat, the second amino group performs a nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the aromatic benzimidazole ring directly.

Experimental Protocols and Workflow

The following protocols represent robust and validated methods for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Experimental Workflow

Caption: General laboratory workflow for synthesis and purification.

Protocol: Catalytic Oxidative Condensation

This protocol is preferred for its milder conditions and generally higher yields.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| o-Phenylenediamine | 108.14 | 1.08 g | 10.0 |

| 3,4-Dichlorobenzaldehyde | 175.01 | 1.75 g | 10.0 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 190 mg | 1.1 (11 mol%) |

| Ethanol (EtOH) | 46.07 | 50 mL | - |

| Sodium Bicarbonate (Sat. Soln.) | 84.01 | ~30 mL | - |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol), 3,4-dichlorobenzaldehyde (1.75 g, 10.0 mmol), and ethanol (50 mL).

-

Stir the mixture at room temperature to achieve partial dissolution.

-

Add the catalyst, p-toluenesulfonic acid (190 mg, 1.1 mmol). The use of an acid catalyst is crucial as it protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial condensation step.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The open-air reflux allows for aerobic oxidation of the benzimidazoline intermediate.

-

After completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

-

Slowly add saturated sodium bicarbonate solution to the stirred mixture until the solution is neutral or slightly basic (pH ~7-8). This step neutralizes the p-TsOH catalyst.

-

The crude product will precipitate out of the solution. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold deionized water (2 x 20 mL) and a small amount of cold ethanol.

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-(3,4-dichlorophenyl)-1H-benzimidazole as a crystalline solid.

Reaction Optimization: The Rationale Behind Choices

Achieving high yield and purity is dependent on the careful selection of reaction parameters. Numerous approaches have been documented for the synthesis of 2-arylbenzimidazoles, offering a wide palette of conditions.[8][10][13][14]

| Parameter | Options | Rationale & Field Insights |

| Catalyst | Acid (HCl, p-TsOH), Lewis Acid (ZnO NPs, Fe₃O₄), None | Acid Catalysts: Protonate the aldehyde, activating it for nucleophilic attack. They are cost-effective and efficient.[9] Lewis Acids/Nanoparticles: Can offer benefits of milder conditions, higher yields, and catalyst recyclability, aligning with green chemistry principles.[5][13][15] No Catalyst: Possible under high temperatures or solvent-free conditions, but may require longer reaction times or result in lower yields.[7] |

| Solvent | Ethanol, Methanol, Acetonitrile, DMF, Water, Solvent-free | Alcohols (EtOH, MeOH): Excellent choice as they readily dissolve the starting materials and the product has lower solubility upon cooling, aiding isolation. Acetonitrile: A common polar aprotic solvent.[14] Water/Solvent-free: Environmentally benign "green" options. Solvent-free grinding or heating can be highly efficient.[10] |

| Oxidant | Air (O₂), H₂O₂, I₂, DDQ | Air (O₂): The most economical and environmentally friendly oxidant. Often sufficient when refluxing in an open or loosely capped system. H₂O₂/HCl System: A highly effective combination for rapid, room-temperature synthesis.[9] The choice of a stronger oxidant can significantly reduce reaction times. |

| Temperature | Room Temp to 140 °C | Higher temperatures accelerate the reaction, particularly the dehydration and cyclization steps. However, some modern catalytic systems are highly efficient even at room temperature.[15] The optimal temperature is a trade-off between reaction rate and potential side-product formation. |

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the structure and purity of the synthesized 2-(3,4-dichlorophenyl)-1H-benzimidazole is essential. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The spectrum provides information on the number, environment, and connectivity of protons.[16]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H (imidazole) | ~12.5 - 13.5 | broad singlet (br s) | Very downfield shift due to deshielding and hydrogen bonding. Signal is often broad and exchanges with D₂O.[16] |

| H-2' (dichlorophenyl) | ~8.2 - 8.4 | doublet (d) | Proton ortho to the benzimidazole ring, adjacent to one chlorine. |

| H-5'/H-6' (dichlorophenyl) | ~7.6 - 7.9 | doublet (d) / doublet of doublets (dd) | Aromatic protons on the dichlorophenyl ring. |

| H-4/H-7 (benzimidazole) | ~7.5 - 7.7 | multiplet (m) | Aromatic protons on the benzo part of the core structure. |

| H-5/H-6 (benzimidazole) | ~7.2 - 7.4 | multiplet (m) | Aromatic protons on the benzo part of the core structure. |

| (Note: Expected shifts are based on typical values for 2-arylbenzimidazoles in DMSO-d₆ and may vary slightly) |

¹³C NMR Spectroscopy: Complements the ¹H NMR data by providing information about the carbon skeleton. Key signals include the C2 carbon of the imidazole ring (the C=N carbon) which typically appears significantly downfield around 150-152 ppm. Other aromatic carbons will resonate in the 110-145 ppm range.[17][18]

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

-

Molecular Formula: C₁₃H₈Cl₂N₂

-

Molecular Weight: 263.12 g/mol

-

Expected Result (ESI+): A prominent peak at m/z = 263 [M]+ or 264 [M+H]+, showing the characteristic isotopic pattern for two chlorine atoms.[17]

Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.

-

C=N Stretch: A sharp absorption around 1620-1630 cm⁻¹.[17]

-

C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹.

Safety and Handling

-

o-Phenylenediamine: Toxic and a suspected mutagen. Avoid inhalation of dust and skin contact.

-

3,4-Dichlorobenzaldehyde: Irritant. Handle with care.

-

Acids (p-TsOH): Corrosive. Wear appropriate gloves and eye protection.

-

Solvents (Ethanol): Flammable. Keep away from ignition sources.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The synthesis of 2-(3,4-dichlorophenyl)-1H-benzimidazole can be reliably achieved through the oxidative condensation of o-phenylenediamine and 3,4-dichlorobenzaldehyde. This method offers operational simplicity, mild conditions, and access to high-purity material. By understanding the underlying reaction mechanism and the rationale for selecting specific catalysts, solvents, and conditions, researchers can effectively optimize the synthesis for yield and efficiency. The analytical workflow presented provides a robust framework for verifying the identity and purity of the final product, ensuring its suitability for subsequent applications in medicinal chemistry and materials science.

References

Click to expand

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available from: [Link]

-

Darekar, P. P., & Moon, S. A. (2021). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of All Research Education and Scientific Methods (IJARESM), 9(5). Available from: [Link]

-

ResearchGate. Optimization of reaction conditions for the synthesis of 2-phenyl benzimidazole. Available from: [Link]

-

MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

Roeder, C. H., & Day, A. R. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 16(10), 1563–1568. Available from: [Link]

-

Slideshare. Synthesis of Benimidazole from o- Phynylenediamine.pptx. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

-

ACS Publications. BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Available from: [Link]

-

ResearchGate. Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min. Available from: [Link]

-

ResearchGate. Efficient Room Temperature Synthesis of 2-Aryl benzimidazoles Using ZnO Nanoparticles as Reusable Catalyst. Available from: [Link]

-

CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link]

-

ResearchGate. Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Available from: [Link]

-

PMC - NIH. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Available from: [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link]

-

ResearchGate. An efficient synthesis and cytotoxic activity of 2-(4-chlorophenyl)-1 H -benzo[ d ]imidazole obtained using a magnetically recyclable Fe 3 O 4 nanocatalyst-mediated white tea extract. Available from: [Link]

-

RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]

-

Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]

-

ResearchGate. Biological activities of benzimidazole derivatives: A review. Available from: [Link]

-

ResearchGate. Reaction of o-phenylenediamine with aldehydes. Available from: [Link]

-

PMC - PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Available from: [Link]

-

ResearchGate. (a) ¹H NMR and (b) ESI-MS spectra of 2-(2-chlorophenyl)-1H-benzimidazole. Available from: [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. Available from: [Link]

- Google Patents. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof.

-

MDPI. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available from: [Link]

-

ResearchGate. The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Available from: [Link]

-

ResearchGate. Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Available from: [Link]

-

RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]

-

Scribd. Experiment 5 - Synthesis of Benzimidazole | PDF | Filtration | Solubility. Available from: [Link]

-

ResearchGate. (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

- Google Patents. US4207261A - Process for preparing o-phenylenediamine.

-

HETEROCYCLES. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Available from: [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. isca.me [isca.me]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijariie.com [ijariie.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. adichemistry.com [adichemistry.com]

- 12. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4-Dichlorophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-(3,4-dichlorophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from established scientific literature and validated experimental insights, this document details the synthesis, physicochemical characteristics, spectral properties, and potential reactivity of this molecule, offering a foundational resource for researchers in the field.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer applications.[3][4] The 2-substituted benzimidazoles, in particular, represent a versatile class of compounds where modifications at the 2-position significantly influence their biological activity.[5] The introduction of a 3,4-dichlorophenyl group at this position, as in the case of 2-(3,4-dichlorophenyl)-1H-benzimidazole, is of particular interest due to the known impact of halogenation on the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis and Purification

The synthesis of 2-(3,4-dichlorophenyl)-1H-benzimidazole typically follows a well-established condensation reaction, a cornerstone of benzimidazole chemistry. The primary route involves the reaction of a substituted o-phenylenediamine with a corresponding benzaldehyde derivative.

General Synthesis Protocol: Condensation of o-Phenylenediamine and 3,4-Dichlorobenzaldehyde

A widely adopted and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[6] For the synthesis of 2-(3,4-dichlorophenyl)-1H-benzimidazole, this involves the reaction of o-phenylenediamine with 3,4-dichlorobenzaldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of o-phenylenediamine and 3,4-dichlorobenzaldehyde in a suitable solvent such as ethanol or methanol.[6]

-

Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid, such as glacial acetic acid or a Lewis acid, can significantly enhance the reaction rate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure 2-(3,4-dichlorophenyl)-1H-benzimidazole.

Caption: General workflow for the synthesis of 2-(3,4-dichlorophenyl)-1H-benzimidazole.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For 2-(3,4-dichlorophenyl)-1H-benzimidazole, these properties are influenced by the interplay of the benzimidazole core and the dichlorophenyl substituent.

| Property | Predicted/Inferred Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₈Cl₂N₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 263.12 g/mol [7] | Influences diffusion and transport across biological membranes. |

| pKa | ~4-5 (basic) | The benzimidazole ring system is weakly basic. The pKa determines the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[8][9] |

| logP | ~3.5 - 4.5 | The dichlorophenyl group significantly increases lipophilicity. A calculated logP for the related 2-(2,4-dichlorophenyl)-1H-benzimidazole is 3.9.[7] This value suggests good membrane permeability but potentially lower aqueous solubility. |

| Aqueous Solubility | Low | The high logP value indicates that the compound is likely to have low solubility in water.[10] This is a critical factor for oral bioavailability and formulation development. |

Spectral Characterization

The structural elucidation of 2-(3,4-dichlorophenyl)-1H-benzimidazole relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data from analogous compounds.[11][12]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

-

Benzimidazole Protons (Ar-H): Two sets of multiplets in the aromatic region (δ 7.2-7.8 ppm), corresponding to the four protons of the benzimidazole ring system.

-

Dichlorophenyl Protons (Ar-H): A set of signals in the aromatic region (δ 7.5-8.2 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Imidazole Proton (N-H): A broad singlet, typically downfield (δ > 12 ppm), corresponding to the proton on the imidazole nitrogen. This peak may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

-

Benzimidazole Carbons: Signals for the carbon atoms of the benzimidazole ring will appear in the aromatic region (δ 110-155 ppm). The carbon at the 2-position (C=N) is typically found further downfield.

-

Dichlorophenyl Carbons: Signals for the carbon atoms of the dichlorophenyl ring will also be in the aromatic region (δ 125-140 ppm). The carbons bearing the chlorine atoms will show characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the N-H stretching vibration of the imidazole ring.

-

C=N Stretch: A sharp absorption band around 1620-1630 cm⁻¹, corresponding to the C=N stretching vibration of the imidazole ring.

-

C-Cl Stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Cl stretching vibrations.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for aromatic C-H and C=C bonds will also be present.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 262, for the most abundant isotopes). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

Chemical Reactivity and Stability

The chemical reactivity of 2-(3,4-dichlorophenyl)-1H-benzimidazole is governed by the properties of the benzimidazole ring system and the dichlorophenyl substituent.

-

Acidity/Basicity: The imidazole ring possesses both acidic and basic properties. The N-H proton can be deprotonated by a strong base, and the lone pair of electrons on the other nitrogen atom can be protonated by an acid.

-

Electrophilic Aromatic Substitution: The benzene ring of the benzimidazole moiety can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused imidazole ring.

-

Nucleophilic Substitution: The chlorine atoms on the phenyl ring are generally unreactive towards nucleophilic substitution under normal conditions but can be displaced under harsh reaction conditions.

-

Stability: Benzimidazole derivatives are generally stable compounds under normal laboratory conditions. However, they may be sensitive to strong oxidizing agents and prolonged exposure to UV light. A comprehensive stability study on various benzimidazole drug residues has been reported, providing insights into their degradation pathways.[13]

Potential Biological Activity and Mechanism of Action

While specific biological data for 2-(3,4-dichlorophenyl)-1H-benzimidazole is limited in the public domain, the benzimidazole scaffold is a well-known pharmacophore with a wide range of biological activities.[2]

-

Anticancer Activity: Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of various signaling pathways.[14] The dichlorophenyl substitution may enhance cytotoxic activity.

-

Antimicrobial Activity: Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[15] The mechanism of action often involves the disruption of microbial cellular processes.

-

Anti-inflammatory Activity: Some benzimidazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX).[3]

The specific biological targets and mechanism of action of 2-(3,4-dichlorophenyl)-1H-benzimidazole would require dedicated biological evaluation, including in vitro and in vivo studies.[11][16]

Caption: Relationship between physicochemical properties and pharmacological outcomes.

Conclusion

2-(3,4-Dichlorophenyl)-1H-benzimidazole is a molecule with significant potential in drug discovery, leveraging the privileged benzimidazole scaffold. Its synthesis is straightforward, and its physicochemical properties, characterized by high lipophilicity and low aqueous solubility, are important considerations for its development as a therapeutic agent. While detailed experimental data for this specific compound is not extensively available, this guide provides a solid foundation for researchers by consolidating information from closely related analogs and established chemical principles. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

-

Özel Güven, N., et al. (2008). 1-[2-(3,4-Dichlorobenzyloxy)-2-phenylethyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1588. [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(104), 59984-59991. [Link]

-

Asif, M. (2021). Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents. Journal of the Iranian Chemical Society, 18(11), 2963-2977. [Link]

-

Nadeem, H., et al. (2019). Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. Journal of Biomolecular Structure and Dynamics, 37(14), 3769-3780. [Link]

-

Rashid, M., et al. (2012). 2-(3,4-Difluorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. [Link]

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

-

Kamal, A., et al. (2015). Synthesis and biological evaluation of benzimidazole phenylhydrazone derivatives as antifungal agents against phytopathogenic fungi. Molecules, 20(8), 14697-14714. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]

-

Khan, I., et al. (2025). Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Asian Journal of Chemistry, 37(5), 1090-1100. [Link]

-

Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-1030. [Link]

-

Semantic Scholar. (n.d.). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Retrieved from [Link]

-

Bentham Science. (n.d.). Efficient Synthesis of 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole Derivatives, and their α-Glucosidase Inhibitory and Antioxidant Activities. Retrieved from [Link]

-

Kumar, B. V., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2412-2417. [Link]

-

International Journal of Research and Analytical Reviews. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Retrieved from [Link]

-

Mahalakshmi, C. M. (2018). Synthesis, Spectral Analysis, DFT and Antimicrobial of Some Novel Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development, 2(4), 2256-2258. [Link]

-

ResearchGate. (n.d.). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Retrieved from [Link]

-

Faizi, M. S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. IUCrData, 6(7), x210755. [Link]

-

Avdeef, A., & Tsinman, K. (2006). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Crystal Growth & Design, 6(4), 950-959. [Link]

-

Sharma, D., et al. (2023). Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. [Link]

-

Kumar, R., et al. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]

-

Al-Ostath, A. I., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Molecules, 28(24), 8089. [Link]

-

ChemSrc. (n.d.). 2-(3,4-Dichlorophenyl)-1H-benzimidazole. Retrieved from [Link]

-

Sharma, D., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6546. [Link]

-

Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Bioorganic & Medicinal Chemistry, 25(19), 5135-5165. [Link]

-

Polak, B., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3513. [Link]

-

ResearchGate. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Retrieved from [Link]

-

İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 34(1), 50-62. [Link]

-

Avdeef, A. (2019). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 11(1), 1-22. [Link]

-

Domanska, U., & Hofman, T. (2000). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 45(4), 633-638. [Link]

-

Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-2919. [Link]

-

Li, Y., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 402, 134267. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 2-(3,4-Difluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2,4-dichlorophenyl)-1H-benzimidazole | C13H8Cl2N2 | CID 278826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benzimidazole Scaffold as a Cornerstone in Modern Therapeutics

An In-Depth Technical Guide to the Core Mechanism of Action: 2-(3,4-dichlorophenyl)-1H-benzimidazole

The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is designated as a "privileged structure" in medicinal chemistry.[1] This distinction arises from its remarkable ability to serve as a versatile scaffold for designing molecules that interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Its structural similarity to natural purines allows it to mimic and interact with the building blocks of nucleic acids and key enzymatic sites.[3][4] Derivatives of this scaffold have been successfully developed into drugs with applications ranging from anthelmintic and antifungal to anticancer and antihypertensive agents.[5][6]

Among the vast library of benzimidazole derivatives, those substituted at the 2-position with an aryl group have shown particularly potent anticancer activities.[7] The specific compound of interest, 2-(3,4-dichlorophenyl)-1H-benzimidazole, incorporates a dichlorinated phenyl ring, a feature known to enhance lipophilicity and modulate electronic properties, often leading to improved target engagement and cellular uptake. This guide synthesizes current research to provide a comprehensive overview of the principal and ancillary mechanisms through which this class of compounds, and specifically 2-(3,4-dichlorophenyl)-1H-benzimidazole, is proposed to exert its cytotoxic effects on cancer cells. We will explore its role as a microtubule destabilizing agent, a modulator of critical signaling cascades, and an interactor with nucleic acids, providing field-proven experimental protocols and visual aids to elucidate these complex interactions.

Part 1: The Primary Mechanism of Action: Disruption of Microtubule Dynamics

The most extensively documented mechanism for 2-aryl-benzimidazole derivatives is the inhibition of tubulin polymerization.[8][9] Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell structure. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle, which segregates chromosomes during mitosis. Disruption of this process is a clinically validated strategy for cancer chemotherapy.

Molecular Interaction with Tubulin

Benzimidazole derivatives are known to function as microtubule destabilizing agents by binding to tubulin heterodimers at the colchicine-binding site.[10][11] This binding prevents the polymerization of tubulin into microtubules. Unlike taxanes, which stabilize microtubules, or vinca alkaloids, which induce tubulin self-aggregation, the benzimidazole class of compounds physically obstructs the assembly process. The interaction is non-covalent, involving hydrophobic and hydrogen-bonding interactions within the binding pocket. The 3,4-dichlorophenyl moiety likely contributes to favorable hydrophobic interactions within this site, enhancing binding affinity.

Cellular Consequences: G2/M Arrest and Apoptosis

By inhibiting tubulin polymerization, 2-(3,4-dichlorophenyl)-1H-benzimidazole disrupts the formation of the mitotic spindle. This failure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in the G2/M phase to prevent aneuploidy.[7][12] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12][13] This is characterized by the activation of caspase cascades, DNA fragmentation, and the formation of apoptotic bodies.[14]

Mandatory Visualization 1: Pathway of Microtubule Disruption

Caption: Mechanism of tubulin polymerization inhibition leading to G2/M arrest and apoptosis.

Experimental Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol provides a method to directly measure the effect of a compound on the polymerization of purified tubulin, a foundational experiment for this mechanism.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

-

Tubulin (≥99% pure, lyophilized), stored at -80°C (e.g., from Cytoskeleton, Inc.)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

-

Guanosine triphosphate (GTP), 100 mM stock in water

-

Glycerol, anhydrous

-

2-(3,4-dichlorophenyl)-1H-benzimidazole (test compound), dissolved in DMSO to 10 mM stock

-

Nocodazole or Colchicine (positive control), dissolved in DMSO to 10 mM stock

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

On ice, reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Let it sit on ice for 10 minutes to ensure complete resuspension.

-

Prepare "GTB with GTP & Glycerol": To the required volume of GTB, add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). This solution promotes polymerization. Keep on ice.

-

Prepare serial dilutions of the test compound and controls in GTB. The final DMSO concentration in all wells should be kept constant and low (<1%).

-

-

Assay Setup:

-

Pre-warm the spectrophotometer to 37°C.

-

In a pre-chilled 96-well plate on ice, add 10 µL of the compound dilutions (or controls) to designated wells.

-

Add 90 µL of the cold 4 mg/mL tubulin solution to each well. Mix gently by pipetting.

-

Causality Check: This step ensures that the compound and tubulin can interact before polymerization is initiated. The reaction is kept on ice to prevent premature assembly.

-

-

Initiation and Measurement:

-

Place the 96-well plate into the pre-warmed 37°C plate reader.

-

Immediately begin kinetic measurements, reading the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Self-Validation: The vehicle control (DMSO) should show a classic sigmoidal polymerization curve (nucleation, growth, and plateau phases). The positive control (Nocodazole) should show significant inhibition of this curve. The test compound's effect is validated against these two references.

-

-

Data Analysis:

-

Plot absorbance (OD 340 nm) versus time for each concentration.

-

Calculate the maximum polymerization rate (Vmax) from the slope of the linear growth phase.

-

Determine the IC₅₀ value by plotting the Vmax (or the final plateau absorbance) against the log of the compound concentration and fitting to a dose-response curve.

-

Part 2: Modulation of Oncogenic Signaling Pathways

While microtubule disruption is a primary cytotoxic mechanism, the benzimidazole scaffold is also a potent inhibitor of various protein kinases that are central to cancer cell proliferation and survival.[2][7] This multi-targeted capability makes compounds like 2-(3,4-dichlorophenyl)-1H-benzimidazole particularly robust as potential therapeutic agents.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have implicated 2-aryl benzimidazoles as inhibitors of the ErbB family of RTKs, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2).[13] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to constitutive activation of downstream pro-survival pathways such as PI3K/Akt and MEK/Erk.[13]

The compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the phosphorylation of its tyrosine residues. This blockade of auto-phosphorylation prevents the recruitment of downstream signaling molecules, effectively shutting down the entire cascade. The result is a decrease in cell proliferation, survival, and motility.

Downstream Consequences: PI3K/Akt and MEK/Erk Pathways

-

PI3K/Akt Pathway: By inhibiting EGFR/HER2, the compound prevents the activation of PI3K and the subsequent phosphorylation of Akt. Dephosphorylated Akt is inactive and cannot phosphorylate its numerous targets, including Bad (leading to apoptosis) and FOXO transcription factors (leading to cell cycle arrest).[13]

-

MEK/Erk Pathway: Similarly, inhibition of the upstream receptor prevents the activation of the Ras-Raf-MEK-Erk cascade. This results in decreased cell proliferation and survival.

Mandatory Visualization 2: Kinase Inhibition Signaling Cascade

Caption: Inhibition of EGFR/HER2 signaling pathways by 2-aryl-benzimidazole.

Experimental Protocol 2: Western Blot for Kinase Pathway Analysis

This protocol assesses the phosphorylation status of key proteins in a signaling cascade to confirm the inhibitory effect of the compound.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to both the total protein and its phosphorylated form, one can determine if a compound inhibits the activation (phosphorylation) of a target kinase.

Materials:

-

Cancer cell line known to overexpress the target (e.g., A431 for EGFR, SK-BR-3 for HER2)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound and controls (e.g., Erlotinib for EGFR) dissolved in DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of 2-(3,4-dichlorophenyl)-1H-benzimidazole, a vehicle control (DMSO), and a positive control for 2-24 hours.

-

Causality Check: Including a time-course or dose-response is critical to establish a direct relationship between drug exposure and pathway inhibition.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer. Scrape and collect the lysate.

-

Centrifuge at 4°C to pellet cell debris and collect the supernatant containing the protein.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each sample using the BCA assay. This ensures equal loading.

-

Normalize the concentration for all samples and add Laemmli sample buffer. Boil for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by molecular weight.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Self-Validation: After imaging for the phospho-protein, strip the membrane and re-probe with the antibody for the corresponding total protein (e.g., anti-EGFR) and a loading control (e.g., β-actin). A decrease in the phospho-signal without a change in the total protein signal confirms specific inhibition of activation, not protein degradation.

-

Part 3: Ancillary Mechanisms of Action

Beyond the two primary mechanisms, the versatile benzimidazole scaffold has been reported to engage in other activities that may contribute to its overall anticancer effect.

-

DNA Interaction: The planar, electron-rich benzimidazole ring system is capable of intercalating between DNA base pairs or binding within the minor groove.[15] This interaction can disrupt the functions of DNA polymerases and topoisomerases, interfering with replication and transcription and ultimately leading to cell death. Molecular docking studies often show a preference for minor groove binding.[15]

-

Topoisomerase Inhibition: Benzimidazole derivatives have been identified as inhibitors of topoisomerase I and II, enzymes that resolve DNA supercoiling during replication.[7][13] Inhibition leads to the accumulation of DNA strand breaks and triggers apoptosis.

-

Epigenetic Modulation: More recent studies have uncovered the role of benzimidazoles as modulators of epigenetic machinery, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[16] By inhibiting these enzymes, the compounds can alter gene expression patterns, reactivating tumor suppressor genes that have been silenced in cancer cells.

Mandatory Visualization 3: Workflow for DNA Intercalation Assay

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

biological activity of 2-(3,4-dichlorophenyl)-1H-benzimidazole derivatives

An In-depth Technical Guide to the Biological Activity of 2-(3,4-Dichlorophenyl)-1H-Benzimidazole Derivatives

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile stemming from its structural resemblance to endogenous purines. This allows for effective interactions with a multitude of biological targets. Within this broad class, derivatives featuring the 2-(3,4-dichlorophenyl)-1H-benzimidazole scaffold have garnered significant attention. These compounds exhibit a wide spectrum of potent biological activities, including notable anticancer, antimicrobial, and antiviral properties. This technical guide offers a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, tailored for professionals in the field of drug discovery and development.

The 2-(3,4-Dichlorophenyl)-1H-Benzimidazole Scaffold: A Privileged Structure

The fusion of a benzene ring with imidazole creates the benzimidazole system, a heterocyclic scaffold that is isosteric to purine bases. This structural mimicry is a key determinant of its ability to interact with biopolymers. The specific substitution with a 3,4-dichlorophenyl group at the 2-position significantly influences the electronic and steric properties of the molecule, often enhancing its binding affinity to various biological targets and thereby potentiating its therapeutic effects. The inherent versatility of the benzimidazole nucleus allows for further structural modifications, making it an attractive starting point for the development of new therapeutic agents.

Synthesis of 2-(3,4-Dichlorophenyl)-1H-Benzimidazole Derivatives

The foundational step in exploring the biological potential of these compounds is their efficient synthesis. The most common and direct route is the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with 3,4-dichlorobenzoic acid or a related derivative.

General Synthetic Protocol: Phillips Condensation

This protocol outlines a standard procedure for the synthesis of the core scaffold, which can be further derivatized.

Causality behind Experimental Choices:

-

o-Phenylenediamine and 3,4-Dichlorobenzaldehyde: These are the fundamental building blocks for the benzimidazole ring and the 2-phenyl substituent, respectively.

-

Sodium Metabisulfite: This reagent acts as a mild oxidizing agent to facilitate the cyclization and formation of the aromatic benzimidazole ring.

-

Reflux in Ethanol: Ethanol serves as a suitable solvent with a boiling point that allows for an adequate reaction rate without requiring excessively high temperatures that could lead to degradation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) and 3,4-dichlorobenzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Oxidant: To this solution, add sodium metabisulfite (2.0 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the 2-(3,4-dichlorophenyl)-1H-benzimidazole.

Caption: Inhibition of viral replication by targeting viral enzymes.

Kinase Inhibitory Activity

The benzimidazole scaffold is a well-established "hinge-binding" motif, making it a valuable starting point for the design of kinase inhibitors. Derivatives of 2-(3,4-dichlorophenyl)-1H-benzimidazole have shown potential as inhibitors of various kinases, including those involved in cancer signaling pathways.

Mechanism of Action

These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. This can lead to the downregulation of proliferative and survival signaling pathways in cancer cells.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is crucial for rational drug design.

-

Dichlorophenyl Moiety: The 3,4-dichloro substitution pattern on the 2-phenyl ring is often critical for potent biological activity.

-

N1-Substitution: Modifications at the N1-position of the benzimidazole ring can significantly impact potency and pharmacokinetic properties. Introducing various alkyl or aryl groups can modulate lipophilicity and cell permeability.

-

Benzene Ring Substitution: Substitution on the benzene ring of the benzimidazole core can also influence activity. For instance, electron-withdrawing groups at the 5- and 6-positions have been shown to enhance anticancer effects in some series.

Future Perspectives and Conclusion

The 2-(3,4-dichlorophenyl)-1H-benzimidazole scaffold continues to be a highly promising area of research in medicinal chemistry. The diverse and potent biological activities of its derivatives underscore their potential for the development of new therapeutic agents. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic profiles of lead compounds, and exploring novel therapeutic applications. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery with this versatile chemical entity.

References

-

Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities. PubMed, [Link]

-

Efficient Synthesis of 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole Derivatives, and their α-Glucosidase Inhibitory and Antioxidant Activities. Bentham Science Publisher, [Link]

-

Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. ResearchGate, [Link]

-

In vitro tubulin polymerization inhibition results. ResearchGate, [Link]

-

Efficient Synthesis of 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole Derivatives, and their α-Glucosidase Inhibitory and Antioxidant Activities. Bentham Science Publishers, [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI, [Link]

-

Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed, [Link]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH, [Link]

-

Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate, [Link]

-

Benzimidazole derivatives with anticancer activity. ResearchGate, [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed, [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH, [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. PubMed, [Link]

-

Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives. lume.ufrgs.br, [Link]

-

Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed, [Link]

-

1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. PubMed, [Link]

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed, [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed, [Link]

-

Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed, [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, [Link]

-

Antiprotozoal Activity and Selectivity Index of Organics Salts of Albendazole and Mebendazole. Preprints.org, [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate, [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed, [Link]

-

Benzimidazole derivatives as kinase inhibitors. PubMed, [Link]

-

Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. PMC, [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI, [Link]

-

SYNTHESIS AND IN VITRO CYTOTOXIC EVALUATION OF NOVEL TRIAZOLE-BENZIMIDAZOLE EMBODIED PYRAZOLE DERIVATIVES AGAINST BREAST CANCER. Rasayan Journal of Chemistry, [Link]

-

Biological approach of anticancer activity of new benzimidazole derivatives. PubMed, [Link]

-

Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Semantic Scholar, [Link]

-

Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Semantic Scholar, [Link]

-

Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed, [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal, [Link]

-

Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Molecular Modeling, [Link]

-

Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. NIH, [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed, [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. PMC, [Link]

-

Demonstration of the SAR of benzimidazole compounds as Aurora kinase... ResearchGate, [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. ResearchGate, [Link]

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzotriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate, [Link]

A Comprehensive Spectroscopic Guide to 2-(3,4-Dichlorophenyl)-1H-benzimidazole: Structure, Characterization, and Analysis

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-(3,4-dichlorophenyl)-1H-benzimidazole, a molecule of significant interest within the benzimidazole class of heterocyclic compounds. Benzimidazoles are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise characterization of their molecular structure is paramount for understanding their mechanism of action and for the development of new therapeutic agents.

This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed analysis based on established spectroscopic principles and data from closely related analogues, providing a robust framework for the identification and characterization of this specific compound. We will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the integration of data for a self-validating analytical system are emphasized throughout.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignments. The following diagram illustrates the IUPAC numbering for 2-(3,4-dichlorophenyl)-1H-benzimidazole.

Caption: Molecular structure of 2-(3,4-dichlorophenyl)-1H-benzimidazole with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3,4-dichlorophenyl)-1H-benzimidazole is predicted based on the well-documented spectra of its analogues, such as 2-(3-chlorophenyl)-1H-benzimidazole and 2-(4-chlorophenyl)-1H-benzimidazole.[4] The analysis is performed assuming DMSO-d₆ as the solvent, which is common for benzimidazole derivatives due to their solubility and the ability to observe the N-H proton.

-

N-H Proton: A broad singlet is expected for the N-H proton of the imidazole ring, typically appearing far downfield (δ 12.5-13.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential proton exchange.

-

Benzimidazole Protons (H4, H5, H6, H7): The benzimidazole ring protons will appear as a complex multiplet or as two sets of multiplets. Due to the symmetry of the parent benzimidazole being broken by the phenyl substituent, H4/H7 and H5/H6 are not chemically equivalent. Typically, H4 and H7 are deshielded relative to H5 and H6 and will appear further downfield. We expect a multiplet in the range of δ 7.5-7.8 ppm for two protons (H4, H7) and another multiplet around δ 7.2-7.4 ppm for the other two protons (H5, H6).

-

Dichlorophenyl Protons (H2', H5', H6'):

-

H2': This proton is ortho to the C2-benzimidazole linkage and will appear as a doublet due to coupling with H6'. The electron-withdrawing nature of the adjacent chlorine at C3' and the imidazole ring will shift it downfield, likely around δ 8.2-8.4 ppm.

-

H6': This proton is ortho to the C2-benzimidazole and meta to the two chlorine atoms. It will show a doublet of doublets due to coupling with H2' and H5'. Its chemical shift is predicted to be in the range of δ 7.9-8.1 ppm.

-

H5': This proton is meta to the C2-benzimidazole linkage and ortho to the chlorine at C4'. It will appear as a doublet due to coupling with H6'. We predict its signal to be around δ 7.7-7.9 ppm.

-

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 13.1 - 13.3 | br s | - |

| H2' | 8.3 - 8.5 | d | ~2.0 |

| H6' | 8.0 - 8.2 | dd | ~8.5, 2.0 |

| H5' | 7.8 - 7.9 | d | ~8.5 |

| H4, H7 | 7.6 - 7.8 | m | - |

| H5, H6 | 7.2 - 7.4 | m | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(3,4-dichlorophenyl)-1H-benzimidazole in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR chemical shifts are based on data from related monochlorophenyl benzimidazoles and the known effects of substituents on aromatic rings.[4][5]

-

C2 Carbon: This carbon, situated between two nitrogen atoms, is significantly deshielded and is expected to have a chemical shift in the range of δ 150-152 ppm.

-

Benzimidazole Carbons (C3a, C7a, C4, C7, C5, C6): The bridgehead carbons (C3a, C7a) will likely appear in the δ 135-145 ppm region. The protonated carbons (C4, C7, C5, C6) are expected in the aromatic region between δ 110-130 ppm.

-

Dichlorophenyl Carbons (C1' to C6'):

-

C1': The ipso-carbon attached to the benzimidazole ring is expected around δ 128-130 ppm.

-

C3' and C4': The carbons bearing the chlorine atoms will be deshielded and are predicted to appear in the δ 131-134 ppm range.

-

C2', C5', C6': The protonated carbons of the dichlorophenyl ring will resonate in the δ 125-132 ppm region.

-

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150.5 - 152.0 |

| C3a, C7a | 135.0 - 144.0 |

| C3', C4' | 131.0 - 134.0 |

| C1' | 128.0 - 130.0 |

| C2', C5', C6' | 125.0 - 132.0 |

| C4, C7, C5, C6 | 112.0 - 125.0 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-160 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

Assign the signals to the corresponding carbon atoms.

-

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of 2-(3,4-dichlorophenyl)-1H-benzimidazole is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.[4][6]

-

N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The broadening is due to hydrogen bonding.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the C-H stretching vibrations of the aromatic rings.

-

C=N and C=C Stretches: Strong absorptions in the 1630-1450 cm⁻¹ region are due to the C=N stretching of the imidazole ring and the C=C stretching vibrations of the aromatic rings.

-

C-Cl Stretch: The C-Cl stretching vibrations for aromatic chlorides typically appear as strong bands in the 850-750 cm⁻¹ region.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 - 3200 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 1630 - 1600 | C=N stretching (imidazole) |

| 1600 - 1450 | Aromatic C=C stretching |

| 850 - 750 | C-Cl stretching |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Assign the bands to the corresponding functional groups and vibrational modes.

-

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugation.

Predicted UV-Vis Spectral Analysis

The benzimidazole ring system is a strong chromophore. The UV-Vis spectrum of 2-(3,4-dichlorophenyl)-1H-benzimidazole in a solvent like ethanol or methanol is expected to show multiple absorption bands characteristic of π → π* transitions.[7] Based on the parent benzimidazole and substituted analogues, we can predict two main absorption regions.

-

Primary Absorption Band: A strong absorption band is expected in the range of 270-290 nm.

-

Secondary Absorption Band: Another band, often with a shoulder, is anticipated around 240-250 nm.

The dichlorophenyl substituent is not expected to dramatically shift the absorption maxima compared to the parent 2-phenylbenzimidazole, but may cause a slight bathochromic (red) shift.

Predicted UV-Vis Data

| Predicted λmax (nm) | Solvent | Transition Type |

| 275 - 285 | Ethanol | π → π |

| 240 - 250 | Ethanol | π → π |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-